N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
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Description
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H21NO4S3 and its molecular weight is 435.57. The purity is usually 95%.
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Scientific Research Applications
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to the metabolism of drugs, such as biaryl-bis-sulfonamide compounds, to produce mammalian metabolites using microbial systems. This approach supports the full structure characterization of metabolites, which is essential for understanding drug behavior in biological systems. For example, LY451395 , a potent and selective potentiator of AMPA receptors, was metabolized by Actinoplanes missouriensis to produce several mammalian metabolites. These metabolites were structurally characterized, providing insights into the drug's metabolic pathways and facilitating the monitoring and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).
Carbonic Anhydrase Inhibition
Sulfonamide compounds, including those with thiophene moieties, have been investigated for their carbonic anhydrase inhibitory activity. These inhibitors play a crucial role in various therapeutic applications, including the treatment of glaucoma, epilepsy, and altitude sickness. New sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold demonstrated potent inhibitory activity against carbonic anhydrase isozymes, indicating their potential for developing new therapeutic agents with improved water solubility and pharmacokinetic profiles (Casini et al., 2002).
Corrosion Inhibition
Thiophene derivatives have also been studied for their application in corrosion inhibition, which is crucial for protecting metals in acidic environments. Schiff base compounds containing thiophene units have shown significant efficiency in inhibiting the corrosion of mild steel in acidic solutions. The adsorption of these compounds on metal surfaces, following Langmuir's isotherm, suggests their potential use in industrial applications to extend the lifespan of metal structures and components (Daoud et al., 2014).
Antimicrobial and Antiarrhythmic Activities
Research into thiophene and sulfonamide derivatives has extended into exploring their antimicrobial and antiarrhythmic properties. These compounds have been synthesized and tested for their biological activities, revealing potential as new therapeutic agents against various bacterial infections and arrhythmias. Their effectiveness in these areas highlights the importance of structural modifications to enhance biological activity and selectivity for specific targets (Gomez-Monterrey et al., 2011; Lis et al., 1987).
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S3/c1-28(24,25)16-9-6-15(7-10-16)8-11-19(22)21-14-20(23,17-4-2-12-26-17)18-5-3-13-27-18/h2-7,9-10,12-13,23H,8,11,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSGDZDJTXRIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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